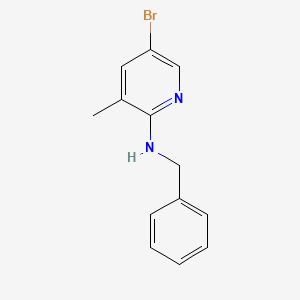

N-benzyl-5-bromo-3-methylpyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-5-bromo-3-methylpyridin-2-amine is a chemical compound with the molecular formula C13H13BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-bromo-3-methylpyridin-2-amine typically involves the Suzuki cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed reaction with benzyl halides in the presence of a base . The reaction conditions often include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions

N-benzyl-5-bromo-3-methylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It participates in coupling reactions, such as the Suzuki cross-coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and arylboronic acids in the presence of bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

N-benzyl-5-bromo-3-methylpyridin-2-amine serves as an important intermediate in the synthesis of more complex organic molecules. It is commonly utilized in various coupling reactions, such as the Suzuki cross-coupling reaction, where it reacts with benzyl halides under palladium catalysis to form biphenyl derivatives.

Table 1: Summary of Synthetic Applications

| Application | Description |

|---|---|

| Organic Synthesis | Intermediate for complex organic molecules |

| Coupling Reactions | Participates in Suzuki cross-coupling reactions |

| Substitution Reactions | Bromine can be substituted with other functional groups |

| Polymer Production | Used in synthesizing advanced materials like polymers |

Potential Therapeutic Properties

Research has indicated that this compound exhibits promising biological activities. It has been investigated for its potential as a bioactive compound in drug discovery, particularly for anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

The compound has shown significant antimicrobial activity against Mycobacterium tuberculosis, with IC50 values indicating its potential as a lead compound in anti-tubercular drug development.

Table 2: Anti-tubercular Activity

| Compound | IC50 (μM) |

|---|---|

| This compound | 1.35 - 2.18 |

| Other tested derivatives | Varies |

Neuropharmacological Activity

Studies have explored the interactions of N-benzyl derivatives with serotonin receptors, particularly the 5-HT2A receptor. Modifications in the benzyl group significantly enhance binding affinity and functional activity at these receptors.

Table 3: Binding Affinity at 5-HT Receptors

| Compound | Binding Affinity (nM) |

|---|---|

| N-benzyl derivative A | 0.29 |

| N-benzyl derivative B | 0.074 |

Industrial Applications

This compound is also utilized in various industrial applications:

Advanced Materials Development

The compound is used in the production of advanced materials such as liquid crystals and polymers, which have applications in electronics and coatings .

Pharmaceutical Intermediates

It plays a role in synthesizing pharmaceuticals, including anti-inflammatory drugs and antifungal agents . Its unique structure allows it to be modified for specific therapeutic targets.

Case Studies

Recent studies have highlighted the efficacy of N-benzyl derivatives in cancer treatment:

Case Study: Anticancer Activity

Research demonstrated that derivatives based on the N-benzyl structure exhibited varying degrees of potency against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, certain derivatives showed IC50 values indicating strong inhibitory effects on cell growth .

Mécanisme D'action

The mechanism of action of N-benzyl-5-bromo-3-methylpyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-benzyl-5-bromo-N-methylpyridin-2-amine: Similar structure but with a methyl group instead of a hydrogen atom on the nitrogen.

5-bromo-3-methylpyridin-2-amine: Lacks the benzyl group, making it less bulky and potentially less active in certain reactions.

Uniqueness

N-benzyl-5-bromo-3-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its ability to participate in various chemical reactions and potentially increases its bioactivity .

Activité Biologique

N-benzyl-5-bromo-3-methylpyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromine atom at the 5-position and a benzyl group attached to the nitrogen atom. Its molecular formula is C12H12BrN with a molecular weight of approximately 250.13 g/mol. The presence of the bromine atom and the benzyl group enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can bind to active sites on these targets, leading to alterations in their function. This interaction can result in various biological effects, such as:

- Inhibition of Enzyme Activity : this compound has been shown to inhibit certain enzymes, which can be beneficial in drug development.

- Modulation of Receptor Signaling : The compound may influence receptor pathways, potentially affecting neurotransmission and other physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has been evaluated for its effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Table 1: Anti-tubercular Activity

| Compound | IC50 (μM) |

|---|---|

| This compound | 1.35 - 2.18 |

| Other tested derivatives | Varies |

The compound demonstrated promising inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating its potential as a lead compound in anti-tubercular drug development.

Neuropharmacological Activity

N-benzyl derivatives have also been explored for their interactions with serotonin receptors, particularly the 5-HT2A receptor. Studies show that modifications in the benzyl group can significantly enhance binding affinity and functional activity at these receptors.

Table 2: Binding Affinity at 5-HT Receptors

| Compound | Binding Affinity (nM) |

|---|---|

| N-benzyl derivative A | 0.29 |

| N-benzyl derivative B | 0.074 |

These findings suggest that N-benzyl substitutions can lead to compounds with high affinity for serotonin receptors, which are crucial in various neuropharmacological processes .

Synthesis and Evaluation

A series of compounds related to this compound were synthesized and evaluated for their biological activities. For instance, researchers prepared various derivatives by altering substituents on the benzyl group and assessed their efficacy against tuberculosis and their binding affinity to serotonin receptors.

One notable study involved the synthesis of several N-benzylated compounds which were screened for their anti-tubercular activity, revealing that specific structural modifications could enhance potency significantly .

Propriétés

IUPAC Name |

N-benzyl-5-bromo-3-methylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c1-10-7-12(14)9-16-13(10)15-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJHEPZIQQEJPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.